molecular formula C15H21FN2O3S B4735079 N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B4735079
M. Wt: 328.4 g/mol
InChI Key: JWNZXBLOOXOESN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide, also known as FMP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of pharmacology. FMP is a sulfonamide derivative that exhibits potent inhibitory effects on certain enzymes, making it a promising candidate for drug development. In

Scientific Research Applications

N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide has been the subject of numerous scientific studies due to its potential applications in the field of pharmacology. One of the primary areas of research for N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide is in the development of enzyme inhibitors. N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase IX and XII, which are overexpressed in many types of cancer. This makes N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide a promising candidate for the development of anticancer drugs.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide involves the inhibition of certain enzymes, particularly carbonic anhydrase IX and XII. These enzymes play a crucial role in the regulation of pH in tumor cells, and their overexpression has been linked to tumor growth and metastasis. By inhibiting these enzymes, N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide can disrupt the pH balance in tumor cells and inhibit their growth.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide can inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In vivo studies have shown that N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide can inhibit the growth of tumors in animal models, and can also reduce the incidence of metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide for lab experiments is its potent inhibitory effects on certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, there are also some limitations to using N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide in lab experiments. For example, its synthesis method is relatively complex and yields can be low. Additionally, N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of potential future directions for research on N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide. One area of interest is in the development of N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide-based drugs for the treatment of cancer. Another potential direction is in the study of N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide's effects on other enzymes and biological processes. Additionally, further research is needed to optimize the synthesis method of N-(4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide and improve its yield.

properties

IUPAC Name

N-(4-fluorophenyl)-N-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-12-4-3-9-17(10-12)15(19)11-18(22(2,20)21)14-7-5-13(16)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNZXBLOOXOESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-N-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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